molecular formula C14H22N2 B1597878 1-(2,4,6-Trimethylbenzyl)piperazine CAS No. 41717-26-4

1-(2,4,6-Trimethylbenzyl)piperazine

Cat. No.: B1597878
CAS No.: 41717-26-4
M. Wt: 218.34 g/mol
InChI Key: FOERNUXLFALRDN-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylbenzyl)piperazine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol. It is a derivative of piperazine, a versatile chemical used in various industrial and scientific applications. This compound is characterized by a benzyl group attached to a piperazine ring, with three methyl groups on the benzene ring at positions 2, 4, and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethylbenzyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2,4,6-trimethylbenzyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylbenzyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives such as alcohols or amines.

  • Substitution: Formation of various substituted piperazines.

Scientific Research Applications

1-(2,4,6-Trimethylbenzyl)piperazine has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,4,6-Trimethylbenzyl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

1-(2,4,6-Trimethylbenzyl)piperazine is similar to other piperazine derivatives, but it is unique due to the presence of the trimethylbenzyl group. Some similar compounds include:

  • Piperazine: The parent compound without any substituents.

  • N-Methylpiperazine: Piperazine with a single methyl group on the nitrogen atom.

  • Benzylpiperazine: Piperazine with a benzyl group attached to the nitrogen atom.

These compounds share structural similarities but differ in their chemical properties and applications.

Properties

IUPAC Name

1-[(2,4,6-trimethylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-8-12(2)14(13(3)9-11)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOERNUXLFALRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372031
Record name 1-(2,4,6-Trimethylbenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41717-26-4
Record name 1-(2,4,6-Trimethylbenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4,6-Trimethylbenzyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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